2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound that features a fluorophenyl group, a thioether linkage, and a pyrimidinyl ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate alkylating agent under basic conditions.
Acetamide formation: The intermediate thioether is then reacted with 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)acetamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- 2-((4-bromophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- 2-((4-methylphenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Uniqueness
2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-pyrimidin-5-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-12-1-3-13(4-2-12)20-9-14(19)18-6-5-11-7-16-10-17-8-11/h1-4,7-8,10H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIASOGXWUBISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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